![molecular formula C15H11ClN4O B2406308 3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one CAS No. 338419-72-0](/img/structure/B2406308.png)
3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
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Description
The compound “3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one” has a CAS Number of 338419-72-0 . It has a molecular weight of 298.73 . The InChI Code for this compound is 1S/C15H11ClN4O/c16-11-6-2-1-5-10 (11)9-17-20-14-15 (21)19-13-8-4-3-7-12 (13)18-14/h1-9H, (H,18,20) (H,19,21)/b17-9+ .
Scientific Research Applications
Biological Activities
Several studies focus on the biological activities of derivatives related to this compound. Notably, hydrazone and pyrazolo[3,4-b]quinoline derivatives exhibit a range of biological activities, including antimicrobial and antiviral properties. The potential value of these new derivatives in these chemical classes is significant due to their biological activities (Kumara et al., 2016). Additionally, a class of fused quinoxalines was synthesized, which exhibited antimicrobial activity, suggesting potential applications in medicinal chemistry (Soliman & Amer, 2012).
Antimicrobial and Antioxidant Properties
Research has also explored the antimicrobial and antioxidant properties of related compounds. For instance, newly synthesized quinazolines screened for antibacterial and antifungal activities demonstrated potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007). Another study synthesized novel hydrazines with promising antioxidant activity, indicating potential applications in fields requiring antioxidative properties (Durgeswari, Ganta, & Murthy*, 2021).
Heterocyclic Chemistry
The compound is also involved in the synthesis of heterocyclic compounds. The heterocyclization of related compounds leads to the formation of thiophene and pyrrole derivatives, highlighting the compound's role in the synthesis of diverse heterocyclic structures, which are crucial in various fields, including pharmaceuticals and materials science (Rozentsveig et al., 2022).
properties
IUPAC Name |
3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-6-2-1-5-10(11)9-17-20-14-15(21)19-13-8-4-3-7-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZFCQHCCRIALU-RQZCQDPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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